![molecular formula C14H12N2O B11950963 N-(benzylideneamino)benzamide CAS No. 956-07-0](/img/structure/B11950963.png)
N-(benzylideneamino)benzamide
Overview
Description
N-(benzylideneamino)benzamide is an organic compound with the molecular formula C14H12N2O It is a Schiff base derived from the condensation of benzaldehyde and benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(benzylideneamino)benzamide can be synthesized through the condensation reaction between benzaldehyde and benzamide. The reaction typically involves mixing equimolar amounts of benzaldehyde and benzamide in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The product is usually purified by recrystallization from an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(benzylideneamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles under suitable conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with different functional groups
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(Benzylideneamino)benzamide is utilized as an intermediate for developing heterocyclic compounds and polymers. Its reactivity makes it an essential building block for constructing more complex chemical entities, which can lead to innovative materials and compounds with unique properties.
Biology
The compound has been investigated for its potential as an enzyme inhibitor . Studies indicate that it can interact with various enzymes, potentially leading to the development of new therapeutic agents targeting diseases characterized by enzyme dysregulation. For instance, research has shown that similar compounds exhibit inhibitory effects on receptor tyrosine kinases, which are crucial in cancer progression .
Medicinal Applications
This compound has demonstrated promise in medicinal chemistry as a lead compound for drug development:
- Anticancer Potential : In vitro studies have revealed that derivatives based on this scaffold exhibit cytotoxicity against several cancer cell lines. Notably, compounds with structural similarities have shown significant inhibition against epidermal growth factor receptor (EGFR) and other kinases associated with tumor growth .
- Antiviral Activity : Related derivatives have been evaluated for antiviral properties against Hepatitis B virus (HBV), suggesting potential applications in treating viral infections through mechanisms distinct from existing therapies.
Case Studies and Research Findings
- Anticancer Studies : A study synthesized several derivatives of this compound, revealing potent inhibitory activities against multiple receptor tyrosine kinases. The most effective compounds showed over 90% inhibition at low concentrations (10 nM) against EGFR.
- Molecular Docking Studies : Computational studies utilizing molecular docking techniques indicated favorable binding interactions between this compound and target enzymes, supporting its potential as a lead compound for drug development .
- Antibacterial and Antifungal Activities : Research has also focused on the antibacterial and antifungal activities of related compounds. Selected derivatives were tested in vitro, demonstrating significant activity against various pathogens, indicating their potential for environmental and medical applications .
Mechanism of Action
The mechanism of action of N-(benzylideneamino)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(benzylideneamino)benzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Comparison:
Structural Differences: While all these compounds share the benzamide core structure, the presence of different substituents on the nitrogen atom imparts unique properties to each compound.
Biological Activity: this compound exhibits distinct biological activities, such as antimicrobial and anticancer properties, which may differ from those of its analogs.
Biological Activity
N-(Benzylideneamino)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroleptic activities, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through the condensation reaction between benzaldehyde and benzamide derivatives. The general structure can be represented as follows:
This compound features a benzylidene group attached to an amino group, contributing to its varied pharmacological properties.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, it has shown selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung cancer cells (A549). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 3.1 | Apoptosis induction |
A549 | 6.5 | Cell cycle arrest |
HCT116 | 4.0 | Inhibition of proliferation |
Case Study: In a study by Powers et al., compounds similar to this compound were tested for their antiproliferative effects. The most effective derivatives showed IC50 values in the low micromolar range against the MCF-7 cell line, indicating their potential as anticancer agents .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 25 |
Research Findings: A study indicated that derivatives of benzamide with benzylidene substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
3. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Table 3: Anti-inflammatory Activity
Assay Type | Result (Inhibition %) |
---|---|
COX-2 Inhibition | 70 |
TNF-α Production | Decreased by 60% |
Case Study: In a model of acute inflammation, this compound significantly reduced edema formation, suggesting its potential utility in treating inflammatory conditions .
4. Neuroleptic Activity
Compounds related to this compound have shown neuroleptic activity, which could be beneficial in treating psychotic disorders.
Table 4: Neuroleptic Activity Comparison
Compound | Potency (vs Metoclopramide) |
---|---|
N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino) benzamide | 15 times more active |
cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide | 408 times more active |
Research Insights: The neuroleptic effects were assessed through behavioral assays in rodent models, showing a strong correlation between structure and biological activity .
Properties
IUPAC Name |
N-(benzylideneamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14(13-9-5-2-6-10-13)16-15-11-12-7-3-1-4-8-12/h1-11H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISHSDLMXPLIHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285826 | |
Record name | N-(benzylideneamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956-07-0 | |
Record name | N-(benzylideneamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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